molecular formula C5H7BrF2 B13625170 rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis

Cat. No.: B13625170
M. Wt: 185.01 g/mol
InChI Key: CDVSLVDEMWPPHB-QWWZWVQMSA-N
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Description

Structure and Synthesis rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis, is a brominated cyclopropane derivative featuring a bromomethyl (-CH2Br) and a difluoromethyl (-CF2H) group in a cis configuration.

The difluoromethyl group enhances metabolic stability and lipophilicity, making the compound relevant in drug discovery for fluorinated analogs .

Properties

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

IUPAC Name

(1S,2R)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane

InChI

InChI=1S/C5H7BrF2/c6-2-3-1-4(3)5(7)8/h3-5H,1-2H2/t3-,4-/m1/s1

InChI Key

CDVSLVDEMWPPHB-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)F)CBr

Canonical SMILES

C1C(C1C(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a difluoromethylated alkene with a bromomethylating agent under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or rhodium to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the difluoromethyl group can yield partially or fully hydrogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted cyclopropanes with various functional groups.

    Oxidation: Formation of cyclopropane alcohols or ketones.

    Reduction: Formation of partially or fully hydrogenated cyclopropanes.

Scientific Research Applications

rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane,cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Ring Type Molecular Formula Key Applications/Properties Evidence Source
rac-(1R,2S)-1-(Bromomethyl)-2-(difluoromethyl)cyclopropane, cis -CH2Br, -CF2H (cis) Cyclopropane C5H7BrF2 Alkylating agent; fluorinated intermediates
rac-(1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid, cis -CF3, -COOH (cis) Cyclopropane C5H5F3O2 High acidity for catalysis or bioactive molecules
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine -NH2, -C6H3F2 (cis) Cyclopropane C9H8F2N Serotonin receptor modulation (e.g., CPA derivatives)
rac-methyl(1R,2S)-2-(bromomethyl)cyclobutane-1-carboxylate, cis -CH2Br, -COOCH3 (cis) Cyclobutane C7H11BrO2 Larger ring reduces strain; carboxylate for polymer precursors

Key Findings

Ring Strain and Reactivity :

  • Cyclopropanes (e.g., target compound) exhibit higher ring strain than cyclobutanes, enhancing their reactivity in ring-opening reactions. For example, the bromomethyl group in the target compound facilitates nucleophilic substitutions, whereas cyclobutane analogs () show milder reactivity due to reduced strain .

Functional Group Diversity :

  • Carboxylic acid derivatives () are suited for salt formation or conjugation, while amine-containing cyclopropanes () are pivotal in neurotransmitter analog synthesis. The target compound’s bromine atom provides versatility in cross-coupling chemistry .

Stereochemical Considerations :

  • The (1R,2S) configuration in the target compound and (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine () ensures enantioselective interactions in biological systems, critical for optimizing pharmacokinetics .

Research and Development Insights

  • Synthesis Challenges : Stereoselective synthesis of cis-cyclopropanes remains technically demanding. highlights the use of chiral catalysts (e.g., binaphthyl phosphate) for epoxide intermediates, suggesting analogous strategies for bromomethyl-difluoromethyl systems .
  • Characterization Tools : X-ray crystallography via SHELX programs () is critical for confirming stereochemistry, especially in resolving racemic mixtures .
  • Industrial Relevance : Fluorinated cyclopropanes like the target compound are prioritized in patent literature () for their balance of stability and reactivity .

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